6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate
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Overview
Description
6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate: is a synthetic glucocorticoid derivative of prednisolone. It is primarily used in research settings for its anti-inflammatory and immunosuppressive properties. The compound has a molecular formula of C27H38O6 and a molecular weight of 458.59 g/mol .
Scientific Research Applications
Chemistry: 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is used in cell biology research to study the effects of glucocorticoids on cell signaling pathways and gene expression.
Medicine: In medical research, it is used to investigate the anti-inflammatory and immunosuppressive effects of glucocorticoids. It serves as a model compound for studying the pharmacokinetics and pharmacodynamics of glucocorticoids.
Industry: The compound is used in the development of new pharmaceutical formulations and as a standard in quality control processes.
Mechanism of Action
Target of Action
The primary target of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is likely to be similar to that of Prednisolone, which is a glucocorticoid . Glucocorticoids are a type of steroid hormone that bind to the glucocorticoid receptor (GR), which is present in almost every vertebrate animal cell. The GR is involved in the regulation of metabolism and immune response.
Mode of Action
Once this compound binds to the GR, it can exert its effects by modulating gene transcription. This can lead to increased expression of anti-inflammatory proteins and reduced expression of pro-inflammatory proteins
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in inflammation and immune response, given its similarity to Prednisolone . These may include the NF-kB pathway, which plays a key role in regulating the immune response to infection. Inhibition of this pathway can result in decreased inflammation.
Pharmacokinetics
Prednisolone is well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be a reduction in inflammation and immune response, due to its glucocorticoid activity . This can result in relief from symptoms in conditions such as rheumatoid arthritis, asthma, and certain skin disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate typically involves the esterification of 6α-Methyl Prednisolone with ethyl orthopropionate. The reaction is carried out under anhydrous conditions using a suitable catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed in an organic solvent like toluene until the desired product is formed. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors. The product is isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or ethers.
Comparison with Similar Compounds
Prednisolone: A glucocorticoid with similar anti-inflammatory and immunosuppressive properties.
Methylprednisolone: Another glucocorticoid with a similar mechanism of action but different pharmacokinetic properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Uniqueness: 6α-Methyl Prednisolone 17,21-(Ethyl)orthopropionate is unique due to its specific esterification, which may alter its pharmacokinetic profile and potentially enhance its stability and bioavailability compared to other glucocorticoids .
Properties
CAS No. |
85198-27-2 |
---|---|
Molecular Formula |
C27H38O6 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(4R,6'S,8'S,9'S,10'R,11'S,13'S,14'S)-2-ethoxy-2-ethyl-11'-hydroxy-6',10',13'-trimethylspiro[1,3-dioxane-4,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3',5-dione |
InChI |
InChI=1S/C27H38O6/c1-6-27(31-7-2)32-15-22(30)26(33-27)11-9-19-18-12-16(3)20-13-17(28)8-10-24(20,4)23(18)21(29)14-25(19,26)5/h8,10,13,16,18-19,21,23,29H,6-7,9,11-12,14-15H2,1-5H3/t16-,18-,19-,21-,23+,24-,25-,26-,27?/m0/s1 |
InChI Key |
AFHMTUSMFCGKJH-ACASYORHSA-N |
Isomeric SMILES |
CCC1(OCC(=O)[C@@]2(O1)CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)C=C[C@]45C)C)O)C)OCC |
Canonical SMILES |
CCC1(OCC(=O)C2(O1)CCC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)C)O)C)OCC |
Origin of Product |
United States |
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